![molecular formula C22H17N3O2S B301260 5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301260.png)
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects in various experimental models.
Mecanismo De Acción
The mechanism of action of MDP-2-P is not fully understood. However, it has been suggested that it may act as a potent antioxidant and free radical scavenger. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MDP-2-P has been found to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MDP-2-P has been found to have anti-oxidant properties and has been shown to reduce oxidative stress in various experimental models. Furthermore, MDP-2-P has been found to exhibit anti-cancer properties and has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP-2-P has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various experimental models. However, there are also some limitations for lab experiments with MDP-2-P. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the mechanism of action of MDP-2-P is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on MDP-2-P. One area of research is the potential applications of MDP-2-P in cancer therapy. It has been found to exhibit anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in other areas of research such as neuropharmacology and immunology. Finally, research is needed to determine the safety profile of MDP-2-P in humans and its potential as a therapeutic agent.
Conclusion:
MDP-2-P is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. The synthesis of MDP-2-P is a straightforward process that yields high purity and high yield of the compound. However, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of MDP-2-P involves the reaction of 2-acetyl-1,5-diphenyl-1H-pyrrole with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield MDP-2-P. This synthesis method has been reported in several scientific publications and has been found to yield high purity and high yield of MDP-2-P.
Aplicaciones Científicas De Investigación
MDP-2-P has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the areas of research where MDP-2-P has been studied include cancer research, neuropharmacology, and immunology.
Propiedades
Nombre del producto |
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Fórmula molecular |
C22H17N3O2S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28) |
Clave InChI |
JQVWGNNQNKIWHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)
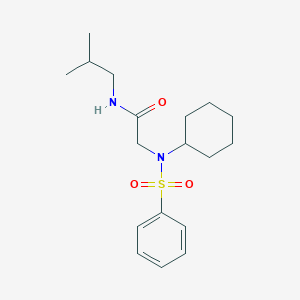
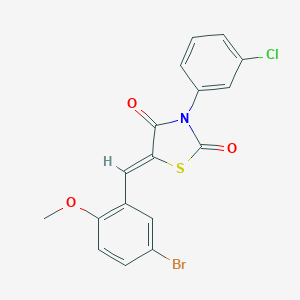
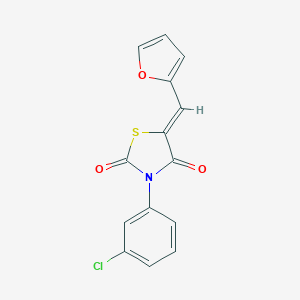
![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)

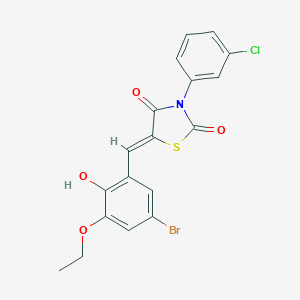
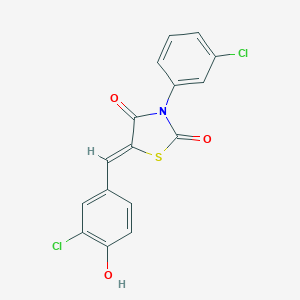
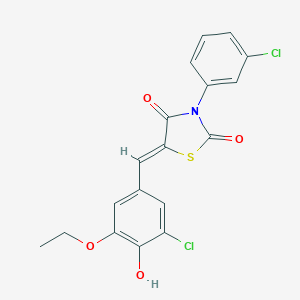
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)